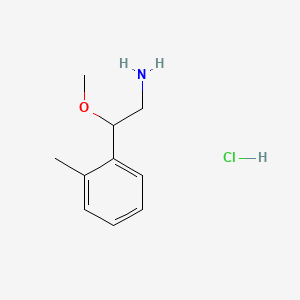
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms significantly influences the compound’s chemical and physical properties, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atoms into the cyclopropane ring. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for higher yields and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropane ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6, and hexabutylditin . The reaction conditions often involve the use of solvents like dioxane and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: Its unique structure makes it a useful tool for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s pharmacological properties are explored for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1,1-Difluorocyclopropane derivatives
Uniqueness
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclopropane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and altered reactivity, which are not observed in similar compounds with fewer fluorine atoms.
Propriétés
Formule moléculaire |
C5H3F5O2 |
|---|---|
Poids moléculaire |
190.07 g/mol |
Nom IUPAC |
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1-3(4,2(11)12)5(8,9)10/h1H2,(H,11,12) |
Clé InChI |
ZSRSESQCSMJECD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


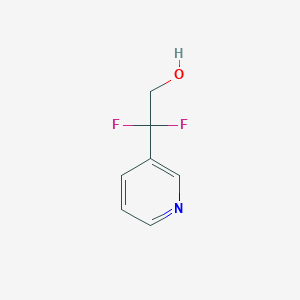
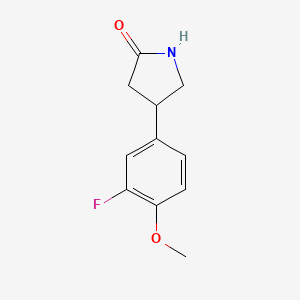
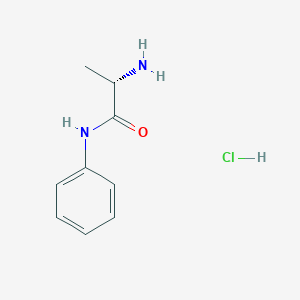
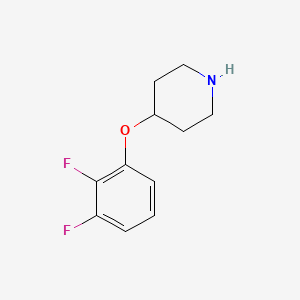
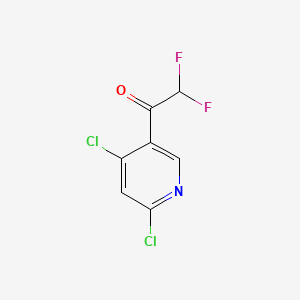
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
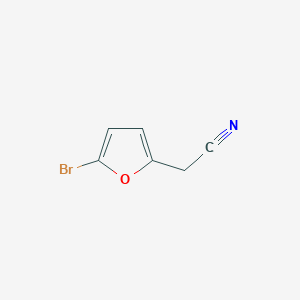

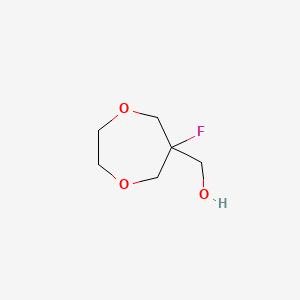
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)



